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molecular formula C12H12INO B8320239 3-(2-Iodoanilino)-2-cyclohexene-1-one

3-(2-Iodoanilino)-2-cyclohexene-1-one

Cat. No. B8320239
M. Wt: 313.13 g/mol
InChI Key: HAMRBBPFKAQDRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04957609

Procedure details

A stirred mixture of 2-iodoaniline (22.2 g) and cyclohexane-1,3-dione (11.2 g) was heated under nitrogen at 120° for 1 h, cooled and the resulting solid pulverised under ether (300 ml). The mixture was filtered and the solid (30 g) recrystallised from acetone:hexane (1:1, 400 ml), giving the title compound as prisms m.p. 151°-3° (decomp.).
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[C:9]1(=O)[CH2:14][CH2:13][CH2:12][C:11](=[O:15])[CH2:10]1>>[I:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH:4][C:9]1[CH2:14][CH2:13][CH2:12][C:11](=[O:15])[CH:10]=1

Inputs

Step One
Name
Quantity
22.2 g
Type
reactant
Smiles
IC1=C(N)C=CC=C1
Name
Quantity
11.2 g
Type
reactant
Smiles
C1(CC(CCC1)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated under nitrogen at 120° for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solid (30 g) recrystallised from acetone:hexane (1:1, 400 ml)

Outcomes

Product
Name
Type
product
Smiles
IC1=C(C=CC=C1)NC1=CC(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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